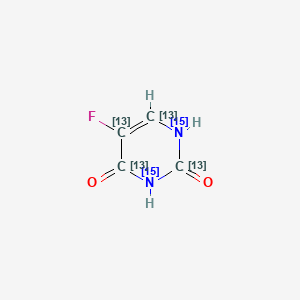

5-Fluorouracil-13C4,15N2

Description

BenchChem offers high-quality 5-Fluorouracil-13C4,15N2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluorouracil-13C4,15N2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H3FN2O2 |

|---|---|

Molecular Weight |

136.035 g/mol |

IUPAC Name |

5-fluoro-(2,4,5,6-13C4,1,3-15N2)1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1+1,2+1,3+1,4+1,6+1,7+1 |

InChI Key |

GHASVSINZRGABV-ZFJHNFROSA-N |

Isomeric SMILES |

[13CH]1=[13C]([13C](=O)[15NH][13C](=O)[15NH]1)F |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)F |

Origin of Product |

United States |

A Guide to Isotopic Labeling: Understanding the Molecular Weight Difference Between 5-FU and 5-Fluorouracil-¹³C₄,¹⁵N₂

Introduction: The Power of Stable Isotope Labeling in Quantitative Bioanalysis

In the landscape of modern drug development and clinical research, the precise quantification of therapeutic agents in complex biological matrices is paramount. This necessity drives the adoption of highly sensitive and specific analytical techniques, with liquid chromatography-mass spectrometry (LC-MS) standing out as a gold standard. A cornerstone of achieving high accuracy and precision in LC-MS-based quantification is the use of stable isotope-labeled internal standards (SIL-IS). This guide delves into the fundamental principles of SIL-IS by examining the molecular weight difference between the widely used anticancer drug 5-Fluorouracil (5-FU) and its stable isotope-labeled analogue, 5-Fluorouracil-¹³C₄,¹⁵N₂. Understanding this difference is key to appreciating the profound impact of isotopic labeling on analytical robustness and data reliability.

Molecular Architecture: 5-Fluorouracil and its Isotopically Labeled Counterpart

5-Fluorouracil, a synthetic pyrimidine analogue, functions as an antimetabolite, interfering with DNA synthesis to exert its cytotoxic effects against cancer cells. Its molecular formula is C₄H₃FN₂O₂.[1]

To create a suitable internal standard for quantitative analysis, a stable isotope-labeled version of 5-FU is synthesized. In the case of 5-Fluorouracil-¹³C₄,¹⁵N₂, four Carbon-12 atoms are replaced with the heavier, non-radioactive Carbon-13 isotope (¹³C), and the two Nitrogen-14 atoms are substituted with the heavier Nitrogen-15 isotope (¹⁵N). This deliberate and precise alteration of the isotopic composition is the foundation of its utility as an internal standard.

Dissecting the Molecular Weight Difference: A Quantitative Comparison

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The key to understanding the mass difference between 5-FU and its labeled counterpart lies in the differing atomic masses of the isotopes.

| Isotope | Standard Atomic Weight (amu) |

| Carbon-12 (¹²C) | 12.000000 |

| Carbon-13 (¹³C) | 13.003355 |

| Nitrogen-14 (¹⁴N) | 14.003074 |

| Nitrogen-15 (¹⁵N) | 15.000109 |

Note: Atomic weights are based on the most abundant isotopes and are expressed in atomic mass units (amu).

The molecular weight of standard 5-Fluorouracil (C₄H₃FN₂O₂) is approximately 130.08 g/mol .[1][2][3][4][5] In contrast, the molecular weight of 5-Fluorouracil-¹³C₄,¹⁵N₂ is approximately 136.08 g/mol .[] This results in a nominal mass difference of 6 Da.

The calculation for this difference is as follows:

-

Contribution from Carbon Isotopes: 4 x (¹³C - ¹²C) = 4 x (13.003355 - 12.000000) = 4.01342 amu

-

Contribution from Nitrogen Isotopes: 2 x (¹⁵N - ¹⁴N) = 2 x (15.000109 - 14.003074) = 1.99407 amu

-

Total Mass Difference: 4.01342 + 1.99407 = 6.00749 amu

This calculated difference aligns with the observed nominal mass difference and is the critical feature that allows a mass spectrometer to differentiate between the analyte (5-FU) and the internal standard (5-Fluorouracil-¹³C₄,¹⁵N₂).

The Significance of the Mass Shift in LC-MS Bioanalysis

The introduction of stable isotopes creates a compound that is chemically identical to the analyte of interest but physically distinct in its mass. This unique property is leveraged in quantitative LC-MS workflows.

-

Co-elution and Ionization Equivalence: Since the isotopic labeling does not significantly alter the physicochemical properties of the molecule, both 5-FU and 5-Fluorouracil-¹³C₄,¹⁵N₂ will co-elute from the liquid chromatography column and exhibit nearly identical ionization efficiencies in the mass spectrometer's ion source. This ensures that any variations in sample preparation, injection volume, or instrument response will affect both the analyte and the internal standard to the same extent.

-

Mass-Based Differentiation: The mass spectrometer can easily distinguish between the two compounds based on their mass-to-charge ratio (m/z). This allows for the simultaneous detection and quantification of both the native drug and its labeled internal standard.

-

Accurate Quantification: By adding a known concentration of the SIL-IS to each sample, a ratio of the analyte's response to the internal standard's response can be calculated. This ratio is then used to determine the concentration of the analyte in the unknown sample by comparing it to a calibration curve generated from samples with known concentrations of the analyte and the same fixed concentration of the internal standard. This ratiometric approach corrects for variability throughout the analytical process, leading to highly accurate and precise results.

Visualizing the Molecular Distinction

The following diagram illustrates the structural similarity and the key difference in isotopic composition between 5-Fluorouracil and its labeled analogue.

Sources

Precision in Oncology: The Strategic Advantage of 13C4 15N2 5-Fluorouracil as an Internal Standard

[1]

Executive Summary

5-Fluorouracil (5-FU) remains a cornerstone of colorectal and gastrointestinal oncology.[1] However, its bioanalysis via LC-MS/MS is notoriously challenging due to its high polarity, rapid enzymatic degradation by dihydropyrimidine dehydrogenase (DPD), and susceptibility to severe matrix effects in plasma.[1]

This guide delineates the critical advantages of using the uniformly labeled stable isotope 13C4 15N2 5-FU (+6 Da) over traditional deuterated analogs or structural analogs (e.g., 5-Chlorouracil).[1] By replacing all carbon and nitrogen atoms with heavy isotopes, this internal standard (IS) achieves perfect chromatographic co-elution with the analyte while maintaining a mass shift sufficient to eliminate isotopic cross-talk.[1] This results in a self-validating analytical system capable of correcting for ion suppression in real-time, ensuring data integrity for Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies.[1]

Part 1: The Bioanalytical Challenge of 5-FU

To understand the solution, we must first quantify the problem.[1] 5-FU (C4H3FN2O2) presents a "Polarity Trap" in reverse-phase chromatography.[1]

The Matrix Effect Mechanism

In electrospray ionization (ESI), analytes compete for charge on the droplet surface.[1] Endogenous plasma components (phospholipids, salts) often co-elute with polar compounds like 5-FU, suppressing its ionization efficiency.[1]

-

The Risk: If the Internal Standard does not co-elute exactly with 5-FU, it experiences a different suppression environment.[1] The ratio of Analyte/IS becomes skewed, leading to quantitative errors.[1]

The Instability Factor

5-FU is rapidly metabolized.[1] In ex-vivo blood samples, DPD activity can continue, degrading 5-FU into Dihydrofluorouracil (DHFU).[1]

Part 2: The Isotope Dilution Advantage (13C4 15N2 vs. Deuterium)

Not all Internal Standards are created equal.[1] The choice of 13C4 15N2 (Uniformly Labeled) represents the gold standard for three mechanistic reasons.

Elimination of Isotopic Cross-Talk

The +6 Da mass shift is critical.[1]

-

The Problem: Natural 5-FU contains isotopes (13C, 15N, 18O) that create an "isotopic envelope" at M+1 and M+2.[1] If an IS is only +1 or +2 Da heavier (e.g., 15N2-5FU), the "tail" of the high-concentration drug signal can overlap with the IS channel.[1]

-

The Solution (+6 Da): The 13C4 15N2 label moves the IS mass to ~136 Da, completely clearing the M+2 envelope of the parent drug (~130 Da).[1] This allows for a "pure" signal even at high drug concentrations.[1]

Chromatographic Fidelity (The Deuterium Isotope Effect)

-

Deuterium (2H): Deuterium is slightly more lipophilic than Hydrogen.[1] On high-efficiency columns, deuterated standards often elute slightly earlier than the analyte.[1] This separation means the IS does not experience the exact same matrix suppression as the analyte.[1]

-

13C / 15N: These isotopes have virtually identical physicochemical properties to the natural isotopes.[1] 13C4 15N2 5-FU co-elutes perfectly with native 5-FU, ensuring it compensates for matrix effects at the exact millisecond of ionization.[1]

Stability (No H/D Exchange)

Deuterium on heteroatoms (N-H, O-H) can exchange with solvent protons (H/D exchange), causing the label to "disappear" during extraction.[1] The Carbon-13 and Nitrogen-15 atoms in the pyrimidine ring are covalently locked and non-exchangeable.[1]

Table 1: Comparative Performance of Internal Standards

| Feature | 5-Bromouracil / 5-Chlorouracil | Deuterated 5-FU (e.g., d3) | 13C4 15N2 5-FU |

| Type | Structural Analog | Stable Isotope (Partial) | Stable Isotope (Uniform) |

| Retention Time | Different from 5-FU | Slight Shift (Isotope Effect) | Identical (Co-elution) |

| Matrix Correction | Poor (Different ionization window) | Good | Excellent (Real-time) |

| Isotopic Overlap | None (Different molecule) | Potential (if only +1/+2 shift) | Zero (+6 Da shift) |

| Stability | High | Risk of H/D Exchange | Absolute |

Part 3: Experimental Protocol (Validated Workflow)

This protocol utilizes a Liquid-Liquid Extraction (LLE) optimized for polar pyrimidines, coupled with Negative Mode ESI.[1]

Reagents & Materials

-

Analyte: 5-Fluorouracil (Sigma-Aldrich).[1]

-

Internal Standard: 5-Fluorouracil (13C4, 15N2) - (e.g., Cambridge Isotope Laboratories or equivalent).[1]

-

Matrix: Human Plasma (K2EDTA).[1]

-

Extraction Solvent: Ethyl Acetate : Isopropanol (85:15 v/v).[1]

Step-by-Step Methodology

Step 1: IS Spiking (The Critical Control)

-

Prepare a working IS solution of 13C4 15N2 5-FU at 500 ng/mL in methanol.[1]

-

Add 20 µL of IS solution to 100 µL of plasma sample.[1]

-

Why: Adding IS before any other step ensures it tracks extraction efficiency and pipetting errors.[1]

Step 2: Protein Precipitation / Extraction [1]

-

Add 10 µL of 0.5 M Ammonium Acetate (buffers pH to stabilize extraction).[1]

-

Add 600 µL of Extraction Solvent (Ethyl Acetate:IPA 85:15).[1]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.

Step 3: Concentration

-

Transfer the organic (upper) supernatant to a clean polypropylene tube.[1]

-

Evaporate to dryness under Nitrogen stream at 40°C.[1]

-

Reconstitute in 100 µL of Mobile Phase (0.1% Formic Acid in Water).

Step 4: LC-MS/MS Parameters [1][2]

-

Column: Hypercarb (Porous Graphitic Carbon) or HILIC (e.g., Atlantis HILIC Silica).[1] Note: C18 often fails to retain 5-FU.[1]

-

Mobile Phase: Isocratic 95% Water (0.1% Formic Acid) / 5% Acetonitrile.[1]

-

Ionization: ESI Negative Mode (5-FU ionizes best by losing a proton at N1/N3).[1]

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5-FU | 129.0 [M-H]- | 42.0 | -20 |

| 13C4 15N2 5-FU | 135.0 [M-H]- | 47.0 | -20 |

Part 4: Visualization of Workflow & Logic

Diagram 1: The Self-Validating Extraction Workflow

This diagram illustrates how the IS acts as a "tracer" throughout the physical processing of the sample.

Caption: The 13C4 15N2 IS is introduced before extraction, ensuring that any loss of analyte during LLE or suppression during Ionization is exactly mirrored by the IS.

Diagram 2: Metabolic Pathway & DPD Context

Understanding the metabolic instability of 5-FU highlights why accurate measurement is vital for determining DPD deficiency.[1]

Caption: 5-FU is rapidly catabolized by Dihydropyrimidine Dehydrogenase (DPD).[1] Low DPD activity leads to toxic accumulation of 5-FU.[1]

Part 5: Data Interpretation & Quality Control[1]

Calculation

Quantification is performed using the Area Ratio :

Acceptance Criteria (Bioanalytical Method Validation)

-

IS Response Variation: The IS peak area in samples should be within ±50% of the mean IS area in standards. A drastic drop indicates severe ion suppression or extraction failure.[1]

-

Retention Time: The retention time of 5-FU and 13C4 15N2 5-FU must match within ±0.05 minutes.

References

-

Beumer, J. H., et al. (2016).[1] "Therapeutic Drug Monitoring of 5-Fluorouracil: The Role of LC-MS/MS." Clinical Pharmacology & Therapeutics.

-

Cambridge Isotope Laboratories. (2023).[1] "Stable Isotope Standards for Mass Spectrometry in Clinical Research." Application Note.

-

Breda, M., & Barattè, S. (2010).[1] "Determination of 5-fluorouracil in human plasma by LC-MS/MS: Comparison of different internal standards." Analytical and Bioanalytical Chemistry, 397(3), 1191-1201.[1]

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.[1]

An In-depth Technical Guide to the Isotopic Purity and Enrichment of 5-Fluorouracil-¹³C₄,¹⁵N₂

Introduction: The Critical Role of Isotopic Fidelity in Quantitative Bioanalysis

5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors, functions as an antimetabolite by interfering with DNA and RNA synthesis.[1] Accurate quantification of 5-FU in biological matrices is paramount for therapeutic drug monitoring, pharmacokinetic (PK) studies, and understanding its metabolic fate.[2][3] Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as they co-elute with the analyte of interest, compensating for variations in sample preparation and instrument response.[3][4]

5-Fluorouracil-¹³C₄,¹⁵N₂ is a state-of-the-art internal standard for 5-FU quantification. Its utility, however, is directly contingent on its isotopic purity and the precise level of isotopic enrichment. This technical guide provides a comprehensive overview of the principles and methodologies for the rigorous assessment of these critical quality attributes. We will delve into the underlying causality of experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

I. Defining the Core Concepts: Isotopic Purity vs. Chemical Purity and Isotopic Enrichment

A common point of confusion is the distinction between chemical and isotopic purity. For a SIL compound, these are distinct and equally important parameters.

-

Chemical Purity: This refers to the proportion of the material that is the chemical entity of interest, irrespective of its isotopic composition. Impurities are any other chemical compounds present. It is typically assessed by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) with UV detection. For 5-Fluorouracil-¹³C₄,¹⁵N₂, a chemical purity of ≥98% is standard.[5]

-

Isotopic Purity: This defines the percentage of the target molecule that contains the desired isotopic labels. In the context of 5-Fluorouracil-¹³C₄,¹⁵N₂, it is the percentage of 5-FU molecules that are indeed labeled with four ¹³C atoms and two ¹⁵N atoms.

-

Isotopic Enrichment: This is a measure of the abundance of a specific isotope at a particular atomic position within the labeled molecule.[6] For commercially available 5-Fluorouracil-¹³C₄,¹⁵N₂, typical enrichment levels are ≥99% for ¹³C and ≥98% for ¹⁵N at the labeled positions.[5][7] This means that at each of the four specified carbon positions, at least 99% of the atoms are ¹³C, and for the two nitrogen positions, at least 98% are ¹⁵N.

The synthesis of multi-labeled compounds, such as the chemical synthesis of ¹³C and ¹⁵N labeled pyrimidine nucleosides from labeled precursors like ¹³C-glucose and labeled nucleobases, is a complex process.[8][9] Minor amounts of unlabeled or partially labeled species are often unavoidable. Therefore, rigorous analytical characterization is essential to ensure the quality of the SIL standard.

II. Mass Spectrometry for Isotopic Purity and Enrichment Analysis

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for determining the isotopic distribution and enrichment of 5-Fluorouracil-¹³C₄,¹⁵N₂.[10]

The Causality Behind the Method: Resolving Isotopologues

The fundamental principle is the mass difference between the isotopes. ¹³C has a mass of 13.00335 Da, while ¹²C is 12.00000 Da. ¹⁵N has a mass of 15.00011 Da, and ¹⁴N is 14.00307 Da. A fully labeled 5-Fluorouracil-¹³C₄,¹⁵N₂ molecule will have a mass approximately 6 Da higher than its unlabeled counterpart. HRMS can resolve the different isotopologues (molecules with the same chemical formula but different isotopic composition) and their relative abundances.

Experimental Protocol: Isotopic Distribution Analysis by LC-HRMS

This protocol outlines a self-validating system for the determination of isotopic purity and enrichment.

-

Sample Preparation:

-

Prepare a stock solution of 5-Fluorouracil-¹³C₄,¹⁵N₂ in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions to assess instrument linearity.

-

Prepare a similar set of solutions for unlabeled 5-Fluorouracil.

-

-

Chromatographic Separation:

-

Utilize a reversed-phase HPLC or UHPLC system to ensure the separation of 5-FU from any potential chemical impurities.

-

A C18 column is commonly used.[11]

-

The mobile phase can consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution is often employed.

-

-

Mass Spectrometry Analysis:

-

Employ a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire data in full scan mode in negative electrospray ionization (ESI), as 5-FU readily forms a [M-H]⁻ ion.[1]

-

Ensure the mass resolution is sufficient to separate the isotopic peaks.

-

-

Data Analysis and Enrichment Calculation:

-

Step 1: Analyze the Unlabeled Standard. Acquire the mass spectrum of the unlabeled 5-FU. This will show the natural isotopic distribution of carbon and nitrogen, with the monoisotopic peak ([¹²C₄H₃F¹⁴N₂O₂-H]⁻) being the most abundant, followed by smaller M+1 and M+2 peaks.

-

Step 2: Analyze the Labeled Standard. Acquire the mass spectrum of the 5-Fluorouracil-¹³C₄,¹⁵N₂. The most abundant peak should correspond to the fully labeled molecule ([¹³C₄H₃F¹⁵N₂O₂-H]⁻).

-

Step 3: Correct for Natural Isotope Abundance. The measured isotopic distribution of the labeled compound includes contributions from the natural abundance of isotopes in the unlabeled portion. This contribution must be subtracted. A case study by Almac provides a detailed workflow for this correction.[11]

-

Step 4: Calculate Isotopic Enrichment. After correction, the isotopic enrichment can be calculated by comparing the peak areas of the different isotopologues. The percentage of the fully labeled species relative to the sum of all isotopic species (fully labeled, partially labeled, and unlabeled) gives the isotopic purity. The enrichment at each position can be inferred from the distribution of partially labeled species.

-

Data Presentation: Isotopic Distribution of 5-Fluorouracil

| Isotopologue | Theoretical Mass (Da) | Expected Relative Abundance (for 99% ¹³C, 98% ¹⁵N enrichment) |

| Unlabeled (M+0) | 129.01 | Very Low |

| M+1 | 130.01 | Low |

| M+2 | 131.01 | Low |

| M+3 | 132.01 | Low |

| M+4 | 133.01 | Low |

| M+5 | 134.01 | Low |

| Fully Labeled (M+6) | 135.02 | > 95% |

Note: The exact relative abundances will depend on the precise enrichment levels and can be calculated using isotope distribution calculators.[12][13]

Mandatory Visualization: Mass Spectrometry Workflow

Caption: Workflow for Isotopic Purity and Enrichment Analysis by LC-HRMS.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Verification

NMR spectroscopy offers an orthogonal approach to MS for determining isotopic enrichment and provides site-specific information that is difficult to obtain by other methods.[14]

The Causality Behind the Method: Nuclear Spin and Chemical Environment

¹³C and ¹⁵N are spin-½ nuclei, making them NMR-active. The incorporation of these isotopes into the 5-FU molecule leads to predictable changes in the NMR spectra:

-

¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, the four labeled carbons will give rise to intense signals. The chemical shifts are characteristic of the carbon's chemical environment.[15] The presence of adjacent ¹⁵N and ¹⁹F nuclei will cause splitting of the ¹³C signals into doublets due to J-coupling, providing direct evidence of labeling at specific positions.

-

¹⁵N NMR: Direct detection of ¹⁵N is possible but often suffers from low sensitivity. However, with high enrichment levels, a ¹⁵N spectrum can be acquired.[16] The two labeled nitrogen atoms will show distinct chemical shifts.

-

¹⁹F NMR: The fluorine atom in 5-FU provides a sensitive NMR probe. The ¹⁹F signal will be split by the adjacent labeled ¹³C atoms, providing further confirmation of labeling.[17]

Experimental Protocol: Quantitative NMR Analysis

-

Sample Preparation:

-

Accurately weigh a sufficient amount of the 5-Fluorouracil-¹³C₄,¹⁵N₂ standard (typically 5-30 mg for ¹³C NMR).[18]

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆) in a high-precision NMR tube.[14] Ensure complete dissolution.

-

Add a known amount of an internal standard for quantification if required.

-

-

NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Use a pulse sequence with a sufficient relaxation delay to ensure accurate signal integration.

-

Acquire a ¹⁵N NMR spectrum. Due to the lower gyromagnetic ratio and potential for negative Nuclear Overhauser Effect (NOE), an inverse-gated proton decoupling sequence is recommended for quantitative analysis.

-

Acquire a ¹⁹F NMR spectrum.

-

-

Data Analysis and Enrichment Calculation:

-

Step 1: Signal Assignment. Assign the signals in the ¹³C, ¹⁵N, and ¹⁹F spectra to the corresponding atoms in the 5-FU molecule based on known chemical shifts and coupling patterns.[19][20]

-

Step 2: Integration of Signals. Carefully integrate the signals corresponding to the labeled and any residual unlabeled species. For example, in the ¹³C spectrum, small signals at the chemical shifts of unlabeled 5-FU may be visible.

-

Step 3: Calculation of Isotopic Enrichment. The isotopic enrichment at a specific position can be calculated using the following formula:

Enrichment (%) = [Integral of Labeled Signal / (Integral of Labeled Signal + Integral of Unlabeled Signal)] x 100

This calculation should be performed for each labeled position.[1]

-

Data Presentation: Expected NMR Parameters for 5-Fluorouracil-¹³C₄,¹⁵N₂

| Nucleus | Atom Position | Expected Chemical Shift (ppm, relative to TMS for ¹³C, Nitromethane for ¹⁵N) | Expected Coupling |

| ¹³C | C2 | ~149 | Doublet due to ¹J(¹³C, ¹⁵N) |

| ¹³C | C4 | ~157 | Doublet due to ¹J(¹³C, ¹⁵N) |

| ¹³C | C5 | ~139 | Doublet due to ¹J(¹³C, ¹⁹F) |

| ¹³C | C6 | ~130 | Doublet due to ²J(¹³C, ¹⁹F) |

| ¹⁵N | N1 | (Varies with solvent) | Doublet due to ¹J(¹⁵N, ¹³C) |

| ¹⁵N | N3 | (Varies with solvent) | Doublet due to ¹J(¹⁵N, ¹³C) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.[19][20]

Mandatory Visualization: NMR Analysis Logic

Caption: Logical workflow for site-specific isotopic enrichment analysis by NMR.

IV. Authoritative Grounding and Best Practices

The use of isotopically labeled internal standards in regulated bioanalysis is subject to scrutiny by regulatory bodies such as the U.S. Food and Drug Administration (FDA). While specific guidelines for the characterization of SIL standards are not as prescriptive as for the drug substance itself, the principles of analytical method validation apply.[21][22]

-

Reference Standards: The quality of the unlabeled 5-FU used for comparison is critical. It should be a well-characterized reference standard, preferably from a pharmacopeial source (e.g., USP).[23]

-

Method Validation: The analytical methods used to determine chemical purity, isotopic purity, and enrichment should be validated for their intended purpose, demonstrating specificity, linearity, accuracy, and precision.[7][24]

-

Documentation: A comprehensive Certificate of Analysis (CoA) for the 5-Fluorouracil-¹³C₄,¹⁵N₂ standard should be maintained, detailing its chemical purity, isotopic purity, isotopic enrichment, and the methods used for their determination.

V. Conclusion: Ensuring Data Integrity through Rigorous Characterization

References

- Can 15N N.M.R. be Used to Determine the Site of N-Oxidation of Pyrimidine-2,4-diamine?. Magnetic Resonance in Chemistry.

- Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. PMC.

- Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry.

- Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. NVKC.

- Isotope-labeled Pharmaceutical Standards. Isotope Science.

- Mass Distribution Calculation for Isotopically Enriched Macromolecules. Sigma-Aldrich.

- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.

- A Short Path Synthesis of [13C/15N] Multilabeled Pyrimidine Nucleosides Starting from Glucopyranose Nucleosides. The Journal of Organic Chemistry.

- A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. NIH.

- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed.

- NMR Sample Preparation: The Complete Guide.

- USP Nomencl

- Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample prepar

- 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600...).

- Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery.

- 5-Fluorouracil (¹³C₄, 99%; ¹⁵N₂, 98%).

- CASE STUDY - Determination of Isotopic Purity by Accur

- Protein isotopic enrichment for NMR studies. SlidePlayer.

- 5-Fluorouracil-2-13C,15N2 99 atom % 13C, 98

- Isotope Distribution Calculator and Mass Spec Plotter. Scientific Instrument Services.

- Chemical Synthesis of 13C and 15N Labeled Nucleosides.

- MCE Isotope-Labeled Compounds Handbook. MedchemExpress.com.

- IB Chemistry S1.2.3 – Mass Spectrometry & Isotopes. Revision Video #ibchemistry.

- Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.

- Isotopic Labeling for NMR Spectroscopy of Biological Solids. Sigma-Aldrich.

- Commentary USP–NF 2021, Issue 2 February 1, 2021 In accordance with USP's Rules and Procedures of the Council of Experts. USP.

- Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews.

- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.

- Isotopically Enriched Systems | Modern Methods in Solid-state NMR: A Practitioner's Guide.

- 21 CFR Part 820 -- Quality System Regul

- European Pharmacopoeia (Ph. Eur.)

- Nitrogen-15 nuclear magnetic resonance spectroscopy. XIII. Pyridine-15N. Journal of the American Chemical Society.

- A Short Path Synthesis of [13C/15N] Multilabeled Pyrimidine Nucleosides Starting from Glucopyranose Nucleosides. American Chemical Society.

- Handbook of Analytical Valid

- Isotopes and mass spectrometry (article). Khan Academy.

- Enrichment – Cambridge Isotope Laboratories, Inc.

- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

- What Does the Future Hold for High-Precision Metal Isotope Analysis?. Spectroscopy.

- NMR Sample Preparation.

- Fused pyrazolo[3,4-d] pyrimidine nitrogen-rich salts with balanced energetic performance. RSC Publishing.

- 13C NMR Chemical Shift.

- USFDA Guidance for Pharmaceutical Quality System. YouTube.

- 19F Nuclear Magnetic Resonance Analysis of 5-Fluorouracil Metabolism in Four Differently Pigmented Strains of Nectria. ASM Journals.

- Ph. Eur. reference standards. European Directorate for the Quality of Medicines & HealthCare.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu

- Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. Semantic Scholar.

- Complex Product Characteriz

- NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. eurisotop.com [eurisotop.com]

- 6. isotope.com [isotope.com]

- 7. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. almacgroup.com [almacgroup.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 14. organomation.com [organomation.com]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. connectsci.au [connectsci.au]

- 17. journals.asm.org [journals.asm.org]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. fda.gov [fda.gov]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. routledge.com [routledge.com]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Procurement and Application of High-Purity 5-Fluorouracil-¹³C₄,¹⁵N₂ for Preclinical Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for sourcing and utilizing high-purity 5-Fluorouracil-¹³C₄,¹⁵N₂ in a research setting. Adherence to the principles outlined within will bolster experimental integrity and ensure the generation of reliable, reproducible data.

Introduction: The Critical Role of Isotopically Labeled 5-Fluorouracil in Research

5-Fluorouracil (5-FU) remains a cornerstone of various chemotherapeutic regimens, primarily acting as a thymidylate synthase inhibitor to disrupt DNA synthesis in rapidly dividing cancer cells.[1] In the realm of drug development and metabolic research, stable isotope-labeled internal standards are indispensable for achieving accurate quantification in bioanalytical methods.[2] The use of 5-Fluorouracil-¹³C₄,¹⁵N₂, a non-radioactive, heavy-atom version of the parent compound, allows for precise differentiation from the unlabeled analyte in complex biological matrices, thereby minimizing matrix effects and enhancing the accuracy of pharmacokinetic and metabolism studies.[2][3] This isotopically labeled analog serves as an ideal internal standard for chromatographic methods coupled with mass spectrometric detection, such as LC-MS/MS.[2]

Supplier Selection: A Foundation of Quality for Reliable Data

The quality of the isotopically labeled standard is paramount to the integrity of the research. Sourcing high-purity 5-Fluorouracil-¹³C₄,¹⁵N₂ requires careful consideration of several key parameters.

Essential Quality Parameters

-

Isotopic Purity/Enrichment: This specifies the percentage of the compound that is fully labeled with the desired heavy isotopes. High isotopic enrichment (ideally ≥98%) is crucial to minimize interference from partially labeled or unlabeled species.

-

Chemical Purity: This refers to the percentage of the material that is the desired compound, exclusive of isotopic variants and other chemical impurities. A high chemical purity (typically >95%) ensures that the standard is free from contaminants that could interfere with the analysis.[4]

-

Certificate of Analysis (CoA): A comprehensive CoA is a non-negotiable document that provides detailed information on the characterization of the standard.[5] It should include, at a minimum, the chemical and isotopic purity, the method of analysis used to determine these values, and storage conditions. The CoA serves as a validation of the supplier's quality control.[6][7]

Reputable Suppliers of High-Purity 5-Fluorouracil-¹³C₄,¹⁵N₂

A survey of the market has identified several reputable suppliers known for their production of high-quality isotopically labeled compounds. The following table summarizes the key specifications for 5-Fluorouracil-¹³C₄,¹⁵N₂ from these suppliers:

| Supplier | Product Number/CAS Number | Isotopic Enrichment/Purity | Chemical Purity | Additional Information |

| Cambridge Isotope Laboratories, Inc. | CNLM-3916 / 202407-03-2 | ¹³C₄, 99%; ¹⁵N₂, 98%[8] | 98%[8] | Offers comprehensive documentation including CoA and SDS.[5][9] |

| Cayman Chemical | 38042 / 1189423-58-2 | Not explicitly stated | ≥95%[10] | Intended for use as an internal standard for GC- or LC-MS.[10] |

| LGC Standards | TRC-F596002 / 1189423-58-2 | Not explicitly stated | >95% (HPLC)[4] | Provides detailed product information and is categorized as an API reference standard.[4] |

| MedChemExpress | HY-129489S1 | Not explicitly stated | Not explicitly stated | Marketed as a tracer and internal standard for NMR, GC-MS, or LC-MS.[11] |

Note: Isotopic enrichment and chemical purity can vary between batches. Always refer to the lot-specific Certificate of Analysis for the most accurate information.

The Significance of Good Manufacturing Practices (GMP) in a Research Context

While "research grade" materials are not legally bound by the same stringent regulations as pharmaceuticals, sourcing from suppliers who adhere to current Good Manufacturing Practices (cGMP) offers a significant advantage.[12][13] cGMP encompasses a system of controls for the manufacturing, processing, and packaging of a product to ensure its safety, identity, strength, quality, and purity.[14][15] For researchers, this translates to a higher degree of confidence in the material's consistency and reliability, which is critical for the reproducibility of experimental results.[16] A supplier's commitment to cGMP principles, even for research-grade compounds, indicates a dedication to quality that extends to their entire product line.[13]

Experimental Protocols: From Receipt to Analysis

Handling, Storage, and Safety

Due to the cytotoxic nature of 5-Fluorouracil, appropriate safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a fume hood, while wearing appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Storage: Store the compound at room temperature, protected from light and moisture, as recommended by the supplier.[8] All isotope containers should be securely stored to prevent unauthorized access.[17]

-

Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical and cytotoxic waste.

Preparation of Stock Solutions and Working Standards

The following is a general protocol for the preparation of stock and working solutions. The exact concentrations will depend on the specific requirements of the assay.

-

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh a precise amount of the 5-Fluorouracil-¹³C₄,¹⁵N₂ powder.

-

Dissolve the powder in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

-

Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and degradation.

-

-

Working Internal Standard Solution:

-

Prepare a series of dilutions from the stock solution to create working internal standard solutions at the desired concentrations for spiking into calibration standards and unknown samples.

-

Workflow for Quantitative Analysis by LC-MS/MS

The following protocol is a representative example for the quantification of 5-Fluorouracil in a biological matrix (e.g., plasma) using 5-Fluorouracil-¹³C₄,¹⁵N₂ as an internal standard.[18]

Caption: LC-MS/MS workflow for 5-FU quantification.

Detailed Steps:

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add a known amount of the 5-Fluorouracil-¹³C₄,¹⁵N₂ internal standard working solution.

-

Precipitate proteins by adding an organic solvent such as acetonitrile.[19]

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.[20]

-

-

LC Separation:

-

MS/MS Detection:

-

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[18]

-

Monitor the specific precursor-to-product ion transitions for both 5-Fluorouracil and 5-Fluorouracil-¹³C₄,¹⁵N₂ in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of 5-Fluorouracil in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be employed to confirm the identity and structural integrity of the 5-Fluorouracil-¹³C₄,¹⁵N₂ standard.

Caption: NMR workflow for structural validation.

Detailed Steps:

-

Sample Preparation:

-

Dissolve a small amount of the 5-Fluorouracil-¹³C₄,¹⁵N₂ in a suitable deuterated solvent (e.g., DMSO-d₆).[22]

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Spectral Analysis:

-

Process the acquired spectra (e.g., Fourier transformation, phase correction, baseline correction).

-

Analyze the chemical shifts, coupling constants (especially ¹³C-¹⁵N and ¹³C-¹⁹F couplings), and signal integrations to confirm the molecular structure and the positions of the isotopic labels.[23] The presence of ¹³C and ¹⁵N will result in characteristic splitting patterns and the absence of corresponding signals in the ¹H and ¹³C spectra at the labeled positions.

-

Conclusion

The selection and proper use of high-purity 5-Fluorouracil-¹³C₄,¹⁵N₂ are foundational to the generation of high-quality, reliable data in preclinical research. By carefully evaluating suppliers, understanding the importance of quality documentation and manufacturing practices, and adhering to rigorous experimental protocols, researchers can ensure the integrity of their analytical measurements and contribute to the robust development of novel therapeutics.

References

-

Eiseman, J. L., et al. (2008). Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(1), 115-121. [Link]

-

Shestakova, T. S., et al. (2014). 5-Fluorouracil solutions: NMR study of acid-base equilibrium in water and DMSO. Magnetic Resonance in Chemistry, 52(10), 575-583. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

protocols.io. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. [Link]

-

University of Colorado Boulder Environmental Health and Safety. Guide to Isotope Management In Laboratories. [Link]

-

MDPI. (2023). Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. [Link]

- Grem, J. L. (2000). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development.

-

Jones, P. J. H., & Leatherdale, S. T. (1991). Stable isotopes in clinical research: safety reaffirmed. Clinical Science, 80(4), 277-280. [Link]

-

Health Sciences Authority Singapore. (2022). Certificate of Analysis. [Link]

-

U.S. Food and Drug Administration. (2023). Current Good Manufacturing Practice (CGMP) Regulations. [Link]

-

de Wit, D., et al. (2015). Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. Journal of Chromatography B, 997, 151-158. [Link]

-

Bioanalytical Systems, Inc. Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. [Link]

-

National Institute of Standards and Technology. (2001). Certificate of Analysis, Standard Reference Material 975a. [Link]

-

Parisot, D., et al. (1990). 19F Nuclear Magnetic Resonance Analysis of 5-Fluorouracil Metabolism in Four Differently Pigmented Strains of Nectria haematococca. Antimicrobial Agents and Chemotherapy, 34(12), 2360-2364. [Link]

-

UNOLS. (2016). Finding and Recommendations for the use of Stable Isotopes (15N and 13C) within the ships of the US Academic Research Fleet. [Link]

-

ResearchGate. (2020). 1 H-NMR and 13 C-NMR spectra of 5-FA. [Link]

-

MDPI. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. [Link]

-

Amerigo Scientific. Stable Isotope-labeled Standards. [Link]

-

SafetyCulture. (2023). What is GMP | Good Manufacturing Practices. [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 4. 5-Fluorouracil-13C,15N2 | LGC Standards [lgcstandards.com]

- 5. isotope.com [isotope.com]

- 6. hsa.gov.sg [hsa.gov.sg]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. isotope.com [isotope.com]

- 9. Cambridge Isotope Laboratories 5-FLUOROURACIL (13C4, 99%; 15N2, 98%), 10 | Fisher Scientific [fishersci.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Research Use Only to Good Manufacturing Practices | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. listlabs.com [listlabs.com]

- 14. Current Good Manufacturing Practice (CGMP) Regulations | FDA [fda.gov]

- 15. safetyculture.com [safetyculture.com]

- 16. Timing is Everything: When to Consider cGMP | Fisher Scientific [fishersci.co.uk]

- 17. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]

- 18. Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Unveiling Cellular Dynamics: A Technical Guide to the Application of Heavy-Labeled 5-Fluorouracil in Metabolic Flux Analysis

Foreword: Beyond a Cytotoxic Agent – 5-FU as a Metabolic Probe

For decades, 5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy, primarily recognized for its cytotoxic effects through the inhibition of thymidylate synthase and its incorporation into RNA and DNA.[1][2] However, to view 5-FU solely as a blunt instrument of cell death is to overlook its intricate journey through the cell's metabolic network. This guide posits a paradigm shift: leveraging isotopically labeled 5-FU not just as a therapeutic, but as a sophisticated probe to dissect the very metabolic pathways it perturbs. By tracing the fate of heavy-labeled 5-FU, we can gain unprecedented insights into the dynamics of nucleotide metabolism, drug resistance mechanisms, and the metabolic plasticity of cancer cells. This document serves as a technical primer for researchers, scientists, and drug development professionals on the principles, methodologies, and potential applications of heavy-labeled 5-FU in metabolic flux analysis (MFA).

The Metabolic Journey of 5-Fluorouracil: A Rationale for Isotopic Labeling

The efficacy and toxicity of 5-FU are intrinsically linked to its metabolic activation (anabolism) and degradation (catabolism).[3] Understanding this journey is paramount to its application in MFA.

Anabolic Pathways: The Road to Cytotoxicity and a Tracer's Path

5-FU, a uracil analog, is a prodrug that must be converted into several active metabolites to exert its anticancer effects.[3][4] These anabolic pathways provide a natural route for a heavy-labeled 5-FU tracer to interrogate key metabolic fluxes.

-

Conversion to Fluoronucleotides: 5-FU is converted to fluorouridine monophosphate (FUMP), fluorodeoxyuridine monophosphate (FdUMP), and ultimately to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP).[3]

-

Key Enzymatic Steps: This conversion is catalyzed by enzymes such as orotate phosphoribosyltransferase (OPRT), uridine phosphorylase, and thymidine phosphorylase.[3][5] The activity of these enzymes can be a critical determinant of 5-FU efficacy.[5]

-

Incorporation into Macromolecules: FUTP is incorporated into RNA, disrupting its processing and function, while FdUTP can be incorporated into DNA, leading to DNA damage.[2][3][6]

By using heavy-labeled 5-FU (e.g., ¹³C or ¹⁵N labeled), we can trace its conversion through these pathways and quantify the flux towards RNA and DNA synthesis.

Catabolic Pathway: A Source of Metabolic Insight and Toxicity

The majority of administered 5-FU (around 80%) is catabolized, primarily in the liver, by the enzyme dihydropyrimidine dehydrogenase (DPD).[3][7] This pathway leads to the formation of inactive metabolites such as α-fluoro-β-alanine (FBAL).[3] DPD deficiency can lead to severe 5-FU toxicity. Tracing the catabolism of heavy-labeled 5-FU can provide insights into DPD activity and its impact on drug clearance and toxicity.

Below is a diagram illustrating the metabolic pathways of 5-FU, highlighting the potential entry points for a heavy-labeled tracer.

Caption: Metabolic activation and catabolism of 5-Fluorouracil.

Principles of Metabolic Flux Analysis (MFA) with Heavy-Labeled 5-FU

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[8][9] The core principle of ¹³C-MFA involves introducing a substrate labeled with a stable isotope (like ¹³C) and tracking its incorporation into downstream metabolites.[10]

Applying MFA Principles to Heavy-Labeled 5-FU:

While traditional MFA often utilizes central carbon metabolites like glucose or glutamine, the same principles can be applied to heavy-labeled 5-FU to probe specific pathways.[11][12]

-

Isotope Labeling: Cells or organisms are cultured in the presence of 5-FU where one or more atoms are replaced with a heavy isotope (e.g., [1,2-¹³C₂]5-FU or [¹⁵N₂]5-FU).

-

Metabolic Incorporation: The heavy-labeled 5-FU is taken up by the cells and metabolized, leading to the incorporation of the heavy isotopes into its various anabolic and catabolic products.

-

Detection and Quantification: The mass isotopomer distributions (MIDs) of these metabolites are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][13]

-

Flux Calculation: The measured MIDs, along with a stoichiometric model of the metabolic network, are used to computationally estimate the intracellular metabolic fluxes.

The workflow for a heavy-labeled 5-FU MFA experiment is depicted below.

Caption: General workflow for a heavy-labeled 5-FU metabolic flux analysis experiment.

Applications in Research and Drug Development

The application of heavy-labeled 5-FU in MFA opens up new avenues for understanding cancer biology and improving chemotherapy.

Quantifying 5-FU Activation and Drug Efficacy

A primary application is to directly measure the flux through the anabolic pathways of 5-FU. This allows for a quantitative assessment of a cell's ability to activate the drug, which is often correlated with its sensitivity.

| Parameter | Measurement | Implication |

| Flux to FUMP/FdUMP | Rate of conversion of labeled 5-FU to its monophosphate forms. | High flux may indicate higher sensitivity to 5-FU. |

| Flux to RNA/DNA | Rate of incorporation of labeled fluoronucleotides into RNA and DNA. | Provides a direct measure of the extent of macromolecule damage. |

| OPRT/TP Activity | Inferred from the relative fluxes through the different initial activation steps. | Can help predict response to 5-FU based on enzyme activity.[5] |

Elucidating Mechanisms of 5-FU Resistance

Acquired resistance to 5-FU is a major clinical challenge.[2] Heavy-labeled 5-FU MFA can pinpoint the metabolic adaptations that lead to resistance.

-

Reduced Drug Activation: Resistant cells may exhibit a decreased flux from 5-FU to its active metabolites. This can be directly quantified.

-

Increased Drug Catabolism: An increased flux through the DPD pathway can lead to faster clearance of the drug and reduced efficacy.

-

Alterations in Nucleotide Pools: By tracing the labeled 5-FU, it's possible to infer changes in the endogenous nucleotide pools that may compensate for the effects of 5-FU. For instance, an upregulation of the pyrimidine salvage pathway could be a resistance mechanism.[3]

Probing the Interplay with Central Carbon Metabolism

While heavy-labeled 5-FU directly traces its own metabolism, the resulting data can be integrated with data from other tracers (e.g., ¹³C-glucose, ¹³C-glutamine) to build a more comprehensive picture of cellular metabolism. For example, one could investigate how 5-FU treatment impacts central carbon metabolism, such as the pentose phosphate pathway (PPP), which is crucial for nucleotide synthesis.[14]

Experimental Protocols: A Step-by-Step Guide

The following provides a generalized protocol for a heavy-labeled 5-FU MFA experiment in cultured cancer cells.

Materials and Reagents

-

Cancer cell line of interest (e.g., colorectal cancer cell line)

-

Cell culture medium and supplements

-

Heavy-labeled 5-FU (e.g., [1,2-¹³C₂]5-Fluorouracil)

-

Quenching solution (e.g., 60% methanol, pre-chilled to -80°C)

-

Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[7][15]

Experimental Procedure

-

Cell Seeding and Growth: Seed cells in appropriate culture plates and allow them to reach the desired confluency (typically mid-log phase).

-

Isotope Labeling: Replace the culture medium with fresh medium containing the heavy-labeled 5-FU at a physiologically relevant concentration. The labeling duration should be optimized to achieve isotopic steady-state for the metabolites of interest.

-

Metabolism Quenching: Rapidly aspirate the medium and wash the cells with ice-cold saline. Immediately add the pre-chilled quenching solution to arrest all enzymatic activity.

-

Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Add the pre-chilled extraction solvent, vortex, and incubate on ice.[16]

-

Sample Preparation: Centrifuge the samples to pellet cell debris. Collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

LC-MS/MS Analysis: Reconstitute the dried metabolite extract in an appropriate solvent and analyze using a suitable LC-MS/MS method. The method should be optimized for the separation and detection of 5-FU and its metabolites.[15][17]

-

Data Analysis: Process the raw LC-MS/MS data to obtain the mass isotopomer distributions for each detected metabolite. Use specialized software for flux estimation.

Challenges and Future Directions

The use of heavy-labeled 5-FU for MFA is a nascent field with several challenges and exciting future prospects.

-

Synthesis of Labeled Compounds: The availability of a variety of heavy-labeled 5-FU isotopologues is currently limited and can be costly.

-

Analytical Sensitivity: Detecting and quantifying the low-abundance anabolic metabolites of 5-FU can be challenging and requires highly sensitive analytical instrumentation.[7]

-

Computational Modeling: The development of comprehensive metabolic models that accurately represent the intricate network of 5-FU metabolism is crucial for accurate flux calculations.

Future research should focus on the development of novel labeled 5-FU compounds, more sensitive analytical methods, and advanced computational tools. Furthermore, extending these studies to in vivo models will be critical for translating the findings to the clinical setting.[18][19]

Conclusion

Heavy-labeled 5-FU represents a powerful and underutilized tool in the field of metabolic flux analysis. By moving beyond its traditional role as a cytotoxic agent and embracing its potential as a metabolic probe, we can unlock a wealth of information about the intricate metabolic adaptations of cancer cells. This knowledge will be instrumental in developing more effective and personalized cancer therapies. This guide provides a foundational framework for researchers to embark on this exciting new frontier of cancer metabolism research.

References

-

Peters, G. J., van der Wilt, C. L., van Triest, B., Codacci-Pisanelli, G., Johnston, P. G., & Pinedo, H. M. (2000). 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers. Annals of Oncology, 11(11), 1457–1464. [Link]

-

Sethy, C., Kundu, C. N., & Kumar, D. (2020). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 10(5), 195. [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews. Cancer, 3(5), 330–338. [Link]

-

Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules (Basel, Switzerland), 13(8), 1551–1569. [Link]

-

Samanidou, V. F., & Nazyropoulou, C. (2015). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Bioanalysis, 7(12), 1545–1565. [Link]

-

Sethy, C., & Kumar, D. (2020). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 10(5), 195. [Link]

-

Dr. Chat Perche, MD, PhD. (2024, January 18). Easy-to-Grasp Explanations: 5-FU (5-Fluorouracil ), updated [Video]. YouTube. [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2013). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-11. [Link]

-

Waters Corporation. (2018, November 29). Automating Metabolic Flux Analysis Workflows in Cancer Research. Waters Blog. [Link]

-

Kuramochi, H., Hayashi, K., Uchida, K., Nakajima, K., Takasaki, S., & Yamamoto, M. (2013). Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer. Oncology letters, 5(4), 1145–1150. [Link]

-

Reznik, E., & Shlomi, T. (2019). Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches. Cancer & metabolism, 7, 8. [Link]

-

NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]

-

Hui, S., Ghergurovich, J. M., & Rabinowitz, J. D. (2017). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Methods in enzymology, 589, 269–299. [Link]

-

Liu, Y., & Li, Y. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 14(6), 333. [Link]

-

Varghese, S., Fekry, B., Masarapu, H., Alpaugh, M. L., & Bissa, M. (2019). 5-Fluorouracil resistant colon cancer cells are addicted to OXPHOS to survive and enhance stem-like traits. Oncotarget, 10(28), 2733–2746. [Link]

-

Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2019). NMR Metabolomics Protocols for Drug Discovery. Methods in molecular biology (Clifton, N.J.), 2037, 149–192. [Link]

-

Hui, S., Ghergurovich, J. M., & Rabinowitz, J. D. (2017). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Methods in Enzymology, 589, 269-299. [Link]

-

Miyamoto, Y., Suda, H., & Yamori, T. (2021). Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines. Oncology reports, 45(4), 1. [Link]

-

Samanidou, V. F., & Nazyropoulou, C. (2015). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Bioanalysis, 7(12), 1545–1565. [Link]

-

Le, A., & Ye, A. S. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of visualized experiments : JoVE, (177), 10.3791/63149. [Link]

-

Drug Discovery News. (2024, December 17). 5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News. [Link]

-

Leong, C., & Rattray, N. J. W. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS anal. protocols.io. [Link]

-

Kim, K. H., Kim, S., & Kim, Y. (2018). In Vitro Tracking of Intracellular Metabolism-Derived Cancer Volatiles via Isotope Labeling. Analytical chemistry, 90(16), 9809–9816. [Link]

-

Metallo, F. J., & Vander Heiden, M. G. (2010). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 12(5), 397–405. [Link]

-

Vacanti, N. M., & MacKenzie, E. D. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1076. [Link]

-

Hsu, C. H., Chen, Y. H., & Lin, C. C. (2023). Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry. Frontiers in pharmacology, 14, 1279743. [Link]

-

Saborano, R., & Lin, H. (2025). Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. International journal of molecular sciences, 26(16), 8466. [Link]

-

Di Francesco, A., & Fazi, F. (2022). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. International journal of molecular sciences, 23(19), 11849. [Link]

-

Ligas, M., Guillarme, D., & Le, J. L. (2017). Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method. Analytical and bioanalytical chemistry, 409(1), 223–233. [Link]

-

Ghafouri-Fard, S., Abak, A., & Tondro, A. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in oncology, 11, 663259. [Link]

-

Faubert, B., & DeBerardinis, R. J. (2023). Metabolic pathway analysis using stable isotopes in patients with cancer. Nature reviews. Cancer, 23(10), 681–699. [Link]

-

Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. [Link]

-

Davidson, S. M., & Vander Heiden, M. G. (2017). Stable isotope tracing to assess tumor metabolism in vivo. Nature protocols, 12(4), 794–807. [Link]

-

Medical Curiosities. (2023, May 24). The Mechanism of Fluorouracil (5FU) [Video]. YouTube. [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 13(5), 598–609. [Link]

Sources

- 1. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Oncology Reports [spandidos-publications.com]

- 5. Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Fluorouracil resistant colon cancer cells are addicted to OXPHOS to survive and enhance stem-like traits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Simultaneous Quantification of 5-Fluorouracil and its Stable Isotope-Labeled Internal Standard

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of the chemotherapeutic agent 5-Fluorouracil (5-FU) and its stable isotope-labeled internal standard (SIL-IS), 5-Fluorouracil-¹³C₄,¹⁵N₂. The methodology is optimized for bioanalytical applications, particularly for therapeutic drug monitoring (TDM) in plasma. By leveraging Hydrophilic Interaction Chromatography (HILIC) for enhanced retention of these polar analytes and stable isotope dilution for accurate quantification, this protocol provides a robust framework for researchers, clinical scientists, and drug development professionals. The causality behind critical experimental choices, from sample preparation to mass spectrometric detection, is thoroughly explained to ensure scientific integrity and facilitate method adoption.

Introduction: The Rationale for Precise 5-FU Quantification

5-Fluorouracil (5-FU) is a cornerstone antimetabolite chemotherapy agent used in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1][2][3] Its mechanism of action involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, ultimately leading to cell death.[4] However, 5-FU exhibits a narrow therapeutic index and significant inter-individual pharmacokinetic variability.[5][6] This variability, often due to genetic polymorphisms in enzymes like dihydropyrimidine dehydrogenase (DPD) which catabolizes 5-FU, can lead to severe toxicity or suboptimal therapeutic efficacy.[2]

Therapeutic Drug Monitoring (TDM) has emerged as a critical tool to optimize 5-FU dosing, reduce toxicity, and improve patient outcomes.[5][6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and specificity.[1] The principle of stable isotope dilution, employing a co-eluting SIL-IS like 5-Fluorouracil-¹³C₄,¹⁵N₂, is the most reliable approach for quantification. The SIL-IS behaves nearly identically to the analyte during sample extraction, chromatographic separation, and ionization, but is distinguished by its mass. This effectively corrects for matrix effects and variations in instrument response, ensuring the highest degree of accuracy and precision.

This guide provides a comprehensive, field-proven protocol for the separation and quantification of 5-FU and its SIL-IS, grounded in established bioanalytical principles.

Materials and Methods

Reagents and Standards

-

Analytes: 5-Fluorouracil (≥99% purity), 5-Fluorouracil-¹³C₄,¹⁵N₂ (Isotopic Purity ≥98%).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Additives: Formic acid (LC-MS grade, ~99%), Ammonium Formate (≥99%).

-

Biological Matrix: Human plasma (K₂EDTA).

Instrumentation

-

HPLC System: A UPLC or HPLC system capable of delivering precise gradients at analytical flow rates (e.g., Shimadzu, Agilent, Waters).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent).

-

Analytical Column: A HILIC column is recommended for optimal retention. A suitable choice is a Phenomenex Luna HILIC (150 mm × 2.00 mm, 3 µm) or equivalent amide-based column.[1][7]

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

A meticulous approach to standard preparation is foundational to a validated bioanalytical method.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~5 mg of 5-FU and 5-Fluorouracil-¹³C₄,¹⁵N₂ into separate volumetric flasks.

-

Dissolve in a 50:50 methanol:water solution to the final volume. This ensures complete dissolution.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the 5-FU primary stock solution using 50:50 acetonitrile:water to prepare working solutions for calibration curve (CC) standards.

-

Prepare a separate working solution for the 5-Fluorouracil-¹³C₄,¹⁵N₂ Internal Standard (IS Working Solution) at a concentration of 1 µg/mL.

-

-

Calibration Curve (CC) and Quality Control (QC) Samples:

-

Spike blank human plasma with the appropriate 5-FU working solutions to create CC standards covering the desired analytical range (e.g., 1 - 5000 ng/mL).

-

Independently prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

-

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is chosen over simpler protein precipitation or liquid-liquid extraction to achieve a cleaner extract, minimize matrix effects, and enhance sensitivity. A mixed-mode, strong anion-exchange (SAX) SPE is particularly effective for 5-FU.[1]

Causality: 5-FU is a weak acid (pKa ≈ 8.0).[1] Under basic conditions, the uracil ring is deprotonated, acquiring a negative charge. This allows it to be strongly retained on an anion-exchange sorbent, while many endogenous interferences are washed away.

Protocol:

-

Sample Pre-treatment: To 100 µL of plasma sample (CC, QC, or unknown), add 20 µL of the IS Working Solution (1 µg/mL). Vortex briefly. Add 200 µL of 5% ammonium hydroxide solution to basify the sample and ensure 5-FU is in its anionic state.

-

SPE Cartridge Conditioning: Condition a mixed-mode SAX SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the conditioned cartridge.

-

Washing:

-

Wash 1: 1 mL of 5% ammonium hydroxide solution to remove basic and neutral interferences.

-

Wash 2: 1 mL of methanol to remove non-polar interferences retained on the polymer backbone of the sorbent.

-

-

Elution: Elute the analytes with 1 mL of 2% formic acid in methanol. The acidic mobile phase neutralizes the 5-FU, releasing it from the sorbent.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 95:5 acetonitrile:water with 0.1% formic acid. This final solvent is compatible with the initial HILIC mobile phase, ensuring good peak shape.

HPLC-MS/MS Conditions

The use of HILIC is critical for retaining the highly polar 5-FU molecule, which would otherwise elute near the void volume on a traditional C18 reversed-phase column.[7] This retention provides better separation from early-eluting matrix components and improves sensitivity.

Table 1: HPLC Parameters

| Parameter | Setting |

|---|---|

| Column | Phenomenex Luna HILIC (150 mm x 2.00 mm, 3 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | See Table 2 |

Table 2: HPLC Gradient Program

| Time (min) | %A | %B |

|---|---|---|

| 0.0 | 5 | 95 |

| 5.0 | 40 | 60 |

| 5.1 | 5 | 95 |

| 8.0 | 5 | 95 |

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Negative ion ESI is preferred as 5-FU readily deprotonates.

Causality of MRM Selection:

-

5-FU (C₄H₃FN₂O₂): The precursor ion [M-H]⁻ has an m/z of 129.0. A common and stable fragment is produced by the loss of isocyanic acid (HNCO), resulting in a product ion at m/z 42.0.[1][2][8]

-

5-Fluorouracil-¹³C₄,¹⁵N₂: The four carbons and two nitrogens are replaced by their heavy isotopes. The monoisotopic mass of the unlabeled molecule is ~130.0179 Da. The labeled version will be 4 Daltons heavier from the ¹³C and 2 Daltons heavier from the ¹⁵N, for a total mass increase of 6 Da. Therefore, the precursor ion [M-H]⁻ will have an m/z of 135.0. The fragmentation pathway is expected to be identical, leading to a product ion at m/z 43.0 (due to the loss of H¹⁵NCO, with the ¹³C remaining in the detected fragment).

Table 3: Mass Spectrometer Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Temperature | 500°C |

| Nebulizer Gas (Gas 1) | 60 psi |

| Heater Gas (Gas 2) | 60 psi |

| Curtain Gas (CUR) | 40 psi |

| Collision Gas (CAD) | 10 (Arbitrary Units) |

| Dwell Time | 100 ms |

Table 4: Optimized MRM Transitions

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) | Collision Energy (CE) |

|---|---|---|---|---|

| 5-Fluorouracil | 129.0 | 42.0 | -60 V | -28 V |

| 5-FU-¹³C₄,¹⁵N₂ (IS) | 135.0 | 43.0 | -60 V | -28 V |

Results and Discussion

This method provides excellent chromatographic resolution and peak shape for both 5-FU and its SIL-IS. The use of HILIC ensures retention times of approximately 4-5 minutes, allowing for a total run time of 8 minutes per sample. The stable isotope dilution technique provides a self-validating system for each sample. The ratio of the analyte peak area to the IS peak area is used for quantification, which inherently corrects for any sample loss during preparation or fluctuations in MS signal intensity. The method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) to establish linearity, accuracy, precision, selectivity, and stability before being implemented for routine analysis of clinical samples.

Conclusion

The HPLC-MS/MS protocol detailed herein offers a robust, sensitive, and accurate method for the quantification of 5-Fluorouracil and its stable isotope-labeled internal standard, 5-Fluorouracil-¹³C₄,¹⁵N₂, in plasma. By combining an optimized SPE procedure with HILIC separation and tandem mass spectrometry, this method is ideally suited for high-throughput therapeutic drug monitoring, aiding in the personalization of 5-FU therapy to enhance efficacy and patient safety.

References

-

Al-Rawithi, S., Al-Gazlan, S., Al-Otaibi, K., Al-Omair, A., & Al-Amro, A. (2002). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. Therapeutic Drug Monitoring, 24(3), 435-439. [Link]

-

Dai, J. P., Tabakovic, A., Loc, W., Butler, A., McGovern, C. O., Adair, J. H., ... & Matters, G. L. (2014). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC North America, 32(1), 44-53. [Link]

-

Prajapati, S. K., & Patel, P. (2014). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Journal of Young Pharmacists, 6(2), 48-55. [Link]

-

Al-Shdefat, R., Al-Zoubi, M., Al-Ani, I., & Al-Ghazawi, M. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. Molecules, 28(11), 4531. [Link]

-

Ghassempour, A., Talebi, M., & Shafiee, A. (2005). Determination of 5-fluorouracil in human plasma by high-performance liquid chromatography (HPLC). ResearchGate. [Link]

-

Payne, L. D., Nelson, M. D., Alexander, M. S., Minikis, R. M., & Dolan, J. W. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. [Link]

-

Fernando, S. A., Wiese, M. D., & Rowland, A. (2021). Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS. Journal of Chromatography B, 1186, 123023. [Link]

-

Kumar, D., Singh, J., Antil, M., & Kumar, V. (2016). Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. International Journal of Pharmaceutical Sciences Review and Research, 39(2), 20-24. [Link]

-

Tosoh Bioscience. (n.d.). Analysis of 5-Fluorouracil in Plasma by LC-MS/MS. Obrnuta faza. [Link]

-